

# lysyl-glycine chemical structure and formula

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An In-depth Technical Guide to Lysyl-glycine

### Introduction

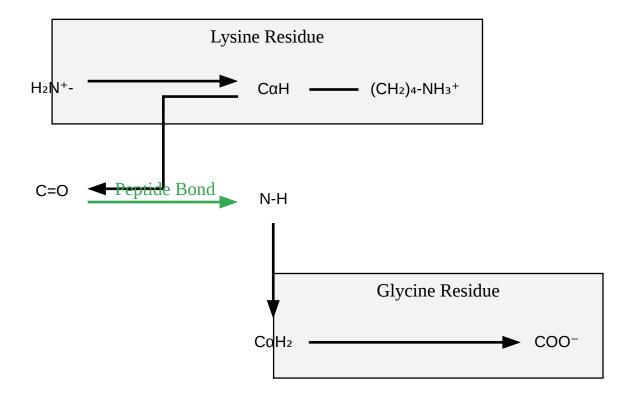
Lysyl-glycine (**Lys-Gly**) is a dipeptide composed of the essential amino acid L-lysine and the non-essential amino acid L-glycine, linked by a peptide bond.[1][2] It is a naturally occurring metabolite that arises from the enzymatic breakdown of proteins.[2] While the biological activities of the intact dipeptide are not extensively studied, it is understood that upon administration, it is rapidly hydrolyzed into its constituent amino acids.[1] Therefore, the biological effects of lysyl-glycine are predominantly those of L-lysine and L-glycine.[1] This guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies for lysyl-glycine.

## **Chemical Structure and Formula**

Lysyl-glycine is formed when the carboxyl group of lysine forms a peptide bond with the amino group of glycine.[2]

- Chemical Formula: C<sub>8</sub>H<sub>17</sub>N<sub>3</sub>O<sub>3</sub>[3][4][5]
- IUPAC Name: 2-[[(2S)-2,6-diaminohexanoyl]amino]acetic acid[3]
- Synonyms: Lys-Gly, L-lysyl-L-glycine[3][4]





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Chemical structure of Lysyl-glycine.

# **Physicochemical and Predicted Properties**

The quantitative properties of lysyl-glycine are summarized in the table below. These values are crucial for experimental design, including buffer preparation, dosage calculations, and analytical method development.



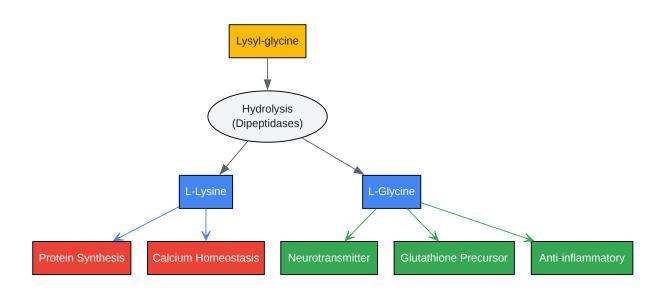
Property	Value	Source
Molecular Formula	С8Н17N3O3	PubChem[3]
Molecular Weight	203.24 g/mol	PubChem[3][5]
Monoisotopic Mass	203.12699141 Da	PubChem[3]
pKa (Strongest Acidic)	~3.45	FooDB
pKa (Strongest Basic)	~10.3	FooDB
Predicted logP	-4.16	PubChem[3]
Water Solubility	3.66 g/L (Predicted)	FooDB
Hydrogen Bond Donors	4	FooDB
Hydrogen Bond Acceptors	6	FooDB
Polar Surface Area	121.93 Ų	FooDB

## **Biological Significance**

Direct biological signaling roles for the intact lysyl-glycine dipeptide are not well-established.[2] Its primary significance lies in its role as a metabolic intermediate that, upon hydrolysis, releases lysine and glycine.[1][2]

- L-lysine is an essential amino acid vital for protein synthesis, calcium absorption, and the production of enzymes, hormones, and antibodies.[1][6]
- Glycine is the simplest amino acid and acts as an inhibitory neurotransmitter in the central
  nervous system. It also possesses anti-inflammatory, cytoprotective, and immunomodulatory
  properties.[1][6] Furthermore, glycine is a precursor for crucial biomolecules like glutathione,
  creatine, and purines.[1]





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Metabolic fate of Lysyl-glycine.

# Experimental Protocols: Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is the standard method for chemically synthesizing peptides like lysyl-glycine. The following protocol outlines the general steps for Fmoc-based SPPS.

Objective: To synthesize lysyl-glycine on a solid support resin.

#### Materials:

- Wang resin (pre-loaded with Fmoc-Gly)
- Fmoc-Lys(Boc)-OH
- N,N'-Diisopropylcarbodiimide (DIC)



- Hydroxybenzotriazole (HOBT)
- 20% Piperidine in Dimethylformamide (DMF)
- Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
- DMF, Dichloromethane (DCM), Diethyl ether
- · Reaction vessel

#### Methodology:

- Resin Preparation: Start with a Wang resin pre-loaded with Fmoc-protected glycine (Fmoc-Gly-Wang resin). Swell the resin in DMF for 30 minutes.
- Fmoc Deprotection:
  - Drain the DMF from the swollen resin.
  - Add 20% piperidine in DMF to the resin and agitate for 20 minutes to remove the Fmoc protecting group from glycine.
  - Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine. This exposes the free amino group of glycine (H<sub>2</sub>N-Gly-Wang resin).
- Amino Acid Coupling:
  - In a separate vial, dissolve Fmoc-Lys(Boc)-OH (3 equivalents), HOBT (3 eq.), and DIC (3 eq.) in DMF. This is the activation solution.
  - Add the activation solution to the deprotected resin.
  - Agitate the mixture for 2-4 hours at room temperature to couple the lysine to the glycine.
- Washing: After the coupling reaction, drain the solution and wash the resin extensively with DMF (3x) and DCM (3x) to remove excess reagents. The peptide is now Fmoc-Lys(Boc)-Gly-Wang resin.

## Foundational & Exploratory



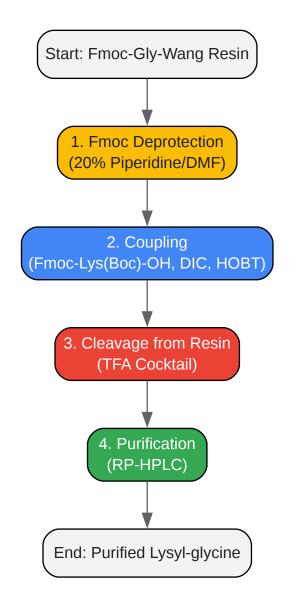


- Final Deprotection: Remove the Fmoc group from the N-terminal lysine by repeating Step 2.
- Cleavage and Side-Chain Deprotection:
  - Wash the resin with DCM and dry it under a vacuum.
  - Add the TFA cleavage cocktail to the resin and agitate for 2-3 hours. This cleaves the peptide from the resin and removes the Boc protecting group from the lysine side chain.

#### • Purification:

- Filter the resin and collect the TFA solution containing the crude peptide.
- Precipitate the crude lysyl-glycine by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Confirm the identity and purity of the final product by mass spectrometry and HPLC analysis.





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